tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate is a synthetic organic compound with the empirical formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro structure that includes a nitrogen atom within the ring system. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out in toluene under reflux conditions for a few hours, followed by purification through column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Condensation: It reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets. For instance, similar spirocyclic compounds have been shown to inhibit enzymes like TYK2 and JAK1 by binding to their active sites . This interaction disrupts the signaling pathways regulated by these enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate can be compared with other spirocyclic compounds such as:
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
These compounds share similar structural features but differ in their specific functional groups and biological activities The unique spiro structure of tert-Butyl (2,4-dioxo-1-azaspiro[4
Eigenschaften
Molekularformel |
C14H22N2O4 |
---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
tert-butyl N-(2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)15-9-4-6-14(7-5-9)10(17)8-11(18)16-14/h9H,4-8H2,1-3H3,(H,15,19)(H,16,18) |
InChI-Schlüssel |
VCVGSHPDJLAHSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)C(=O)CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.